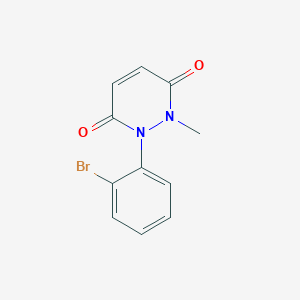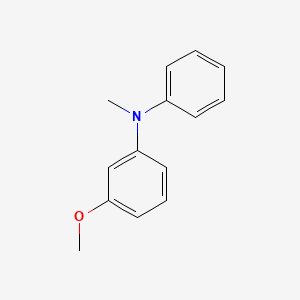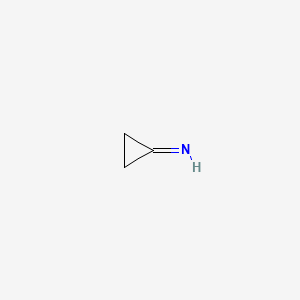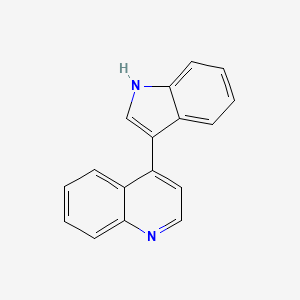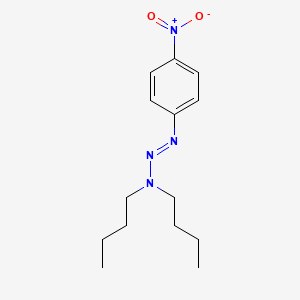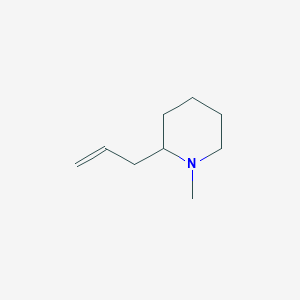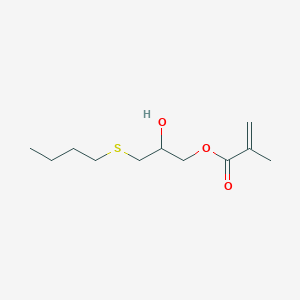![molecular formula C14H11NO B14640292 1-Methyl-3H-benzo[E]indole-2-carbaldehyde CAS No. 52280-32-7](/img/structure/B14640292.png)
1-Methyl-3H-benzo[E]indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3H-benzo[E]indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and drugs. This compound is particularly interesting because of its unique structure, which includes a fused benzene and indole ring system with a methyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the reaction of indole-3-carbaldehyde with methylating agents to introduce the methyl group at the 1-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3H-benzo[E]indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-Methyl-3H-benzo[E]indole-2-carboxylic acid.
Reduction: 1-Methyl-3H-benzo[E]indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Methyl-3H-benzo[E]indole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biological processes. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.
2-Methylindole: Similar structure but lacks the aldehyde group.
3-Methylindole: Similar structure but the methyl group is at the 3-position instead of the 1-position.
Uniqueness
1-Methyl-3H-benzo[E]indole-2-carbaldehyde is unique due to the presence of both a methyl group at the 1-position and an aldehyde group at the 2-position.
Propriétés
Numéro CAS |
52280-32-7 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-methyl-3H-benzo[e]indole-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c1-9-13(8-16)15-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,15H,1H3 |
Clé InChI |
NWARWEPWBTYNNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


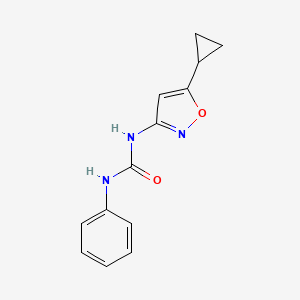
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
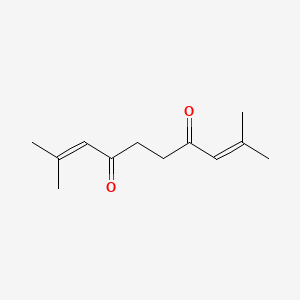
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)

